molecular formula C11H16BClN2O2 B14088451 (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14088451
M. Wt: 254.52 g/mol
InChI Key: CLANOBNCOWLYOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:

Chemical Reactions Analysis

(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The specific molecular targets and pathways involved in its biological activity are still under investigation.

Properties

Molecular Formula

C11H16BClN2O2

Molecular Weight

254.52 g/mol

IUPAC Name

[5-chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H16BClN2O2/c1-8-2-4-15(5-3-8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3

InChI Key

CLANOBNCOWLYOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCC(CC2)C)Cl)(O)O

Origin of Product

United States

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